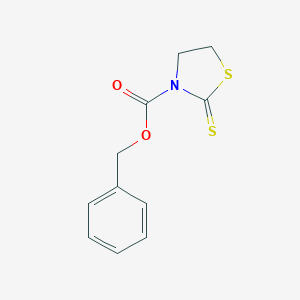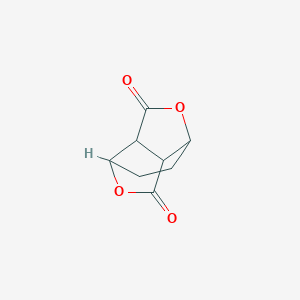
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dihydroresorcylide (DHR) and has been synthesized through multiple methods.
Wirkmechanismus
The mechanism of action of Dihydroresorcylide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, DHR has been shown to inhibit the activity of the NF-κB pathway, which is involved in cell proliferation and survival. In insects, DHR has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the nervous system.
Biochemische Und Physiologische Effekte
Dihydroresorcylide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and insecticidal properties. In cancer cells, DHR has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In insects, DHR has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydroresorcylide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Zukünftige Richtungen
There are several future directions for research on Dihydroresorcylide, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the study of its mechanism of action at the molecular level. Additionally, the potential toxicity of DHR to cells and organisms should be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, Dihydroresorcylide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DHR is needed to fully understand its potential and limitations in various fields.
Synthesemethoden
There are multiple methods for synthesizing Dihydroresorcylide, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of furan and maleic anhydride in the presence of a catalyst, while the Birch reduction method involves the reduction of benzene with sodium in the presence of liquid ammonia. Both methods have been used successfully to synthesize DHR, with varying yields.
Wissenschaftliche Forschungsanwendungen
Dihydroresorcylide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DHR has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, DHR has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, DHR has been used as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
CAS-Nummer |
129679-49-8 |
|---|---|
Produktname |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
InChI-Schlüssel |
PEHLCCGXTLWMRW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Kanonische SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Synonyme |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




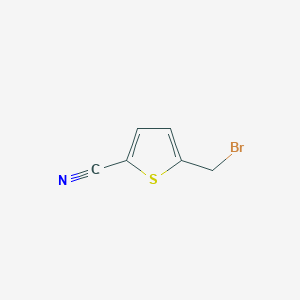
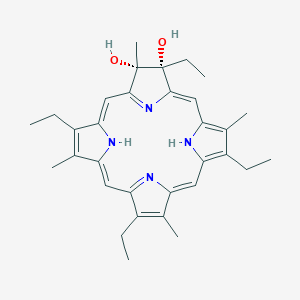
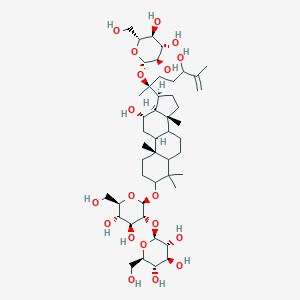
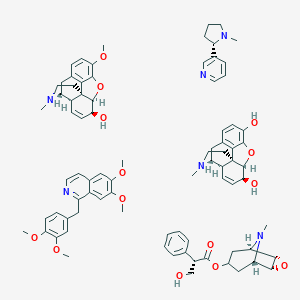
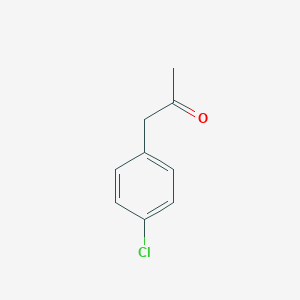
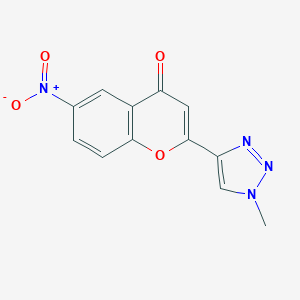
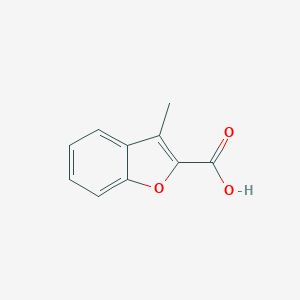
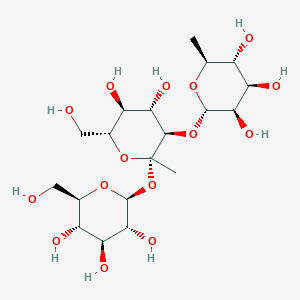
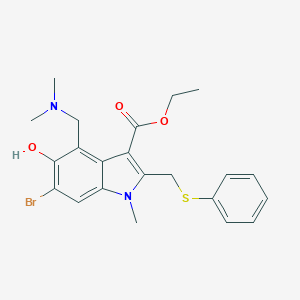
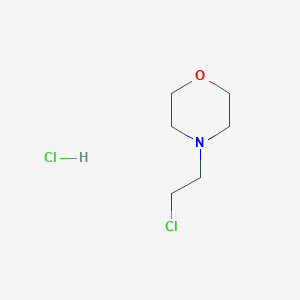
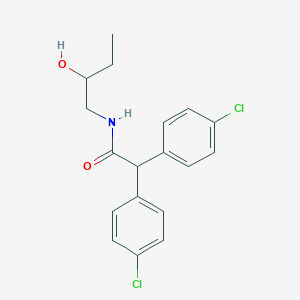
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
